2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-[[1-(3-hydroxypropyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3S/c1-14-6-8-15(9-7-14)12-21-18(25)13-27-19-16-4-2-5-17(16)23(10-3-11-24)20(26)22-19/h6-9,24H,2-5,10-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZQVMDTJLBAFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-methylbenzyl)acetamide is a novel synthetic molecule with potential therapeutic applications. Its structure combines a tetrahydropyrimidine moiety with a thioether and an acetamide group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects, mechanisms of action, and potential therapeutic uses.
Chemical Structure
The compound can be represented as follows:
This molecular structure indicates functional groups that may interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. The thioether and acetamide functionalities may contribute to this activity by disrupting microbial cell membranes or inhibiting essential enzymes. For instance, derivatives of tetrahydropyrimidines have shown efficacy against various bacterial strains .
Anticancer Properties
The tetrahydropyrimidine scaffold is often associated with anticancer activity. Studies have demonstrated that modifications at the pyrimidine ring can enhance cytotoxicity against cancer cell lines. The specific compound under review has not been extensively studied in this context; however, related compounds have shown promising results in inhibiting tumor growth through apoptosis induction and cell cycle arrest .
Enzyme Inhibition
The compound's structure suggests potential inhibition of specific enzymes involved in metabolic pathways. For example, similar compounds have been reported to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in Plasmodium falciparum, the malaria-causing parasite . Inhibition of DHODH can lead to reduced proliferation of the parasite, indicating a potential application as an antimalarial agent.
The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : Targeting key enzymes in metabolic pathways.
- Membrane Disruption : Altering membrane integrity in microbial cells.
- Cell Cycle Modulation : Inducing apoptosis in cancer cells.
Case Studies and Research Findings
A few studies have explored the biological activities of related compounds:
These studies suggest that structural analogs of the compound may provide insights into its potential biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Variations
The target compound shares a common cyclopenta[d]pyrimidin-4-yl thioacetamide core with several analogs (Table 1). Key structural differences lie in the substituents at the N1 position of the pyrimidine and the aryl/alkyl groups on the acetamide nitrogen. These variations influence physicochemical properties (e.g., solubility, melting points) and biological interactions.
Table 1: Structural and Physicochemical Comparison of Selected Analogs
Impact of Substituents on Properties
- 3-Hydroxypropyl vs. However, this may reduce membrane permeability in biological systems .
- 4-Methylbenzyl vs. Other Aryl Groups : The 4-methylbenzyl group balances lipophilicity and steric bulk. For example, dichlorophenyl derivatives (e.g., 5.6 ) exhibit higher melting points (230–232°C) due to stronger intermolecular interactions (halogen bonding), whereas benzyl analogs (5.12 ) show lower melting points (196°C).
Research Findings and Implications
Hydrogen Bonding and Crystallinity
The hydroxypropyl group in the target compound is expected to participate in hydrogen-bonding networks, as observed in cyclopenta[d]pyrimidine derivatives analyzed via the Cambridge Structural Database (CSD) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
